8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione
Overview
Description
8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione is a synthetic compound with the molecular formula C9H10BrClN4O3 and a molecular weight of 337.562 g/mol . This compound is part of the purine family and is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a purine ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the reaction with 3-chloro-2-hydroxypropylamine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps, utilizing continuous flow reactors to ensure consistent product quality and yield . The use of automated systems and stringent quality control measures are essential to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various purine derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to various biological effects, including the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione include:
- 8-Bromo-7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione
- 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione
- 7-(3-chloro-2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties . This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
8-bromo-7-(3-chloro-2-hydroxypropyl)-3-methylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN4O3/c1-14-6-5(7(17)13-9(14)18)15(8(10)12-6)3-4(16)2-11/h4,16H,2-3H2,1H3,(H,13,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAGDSCIFYPBAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(CCl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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